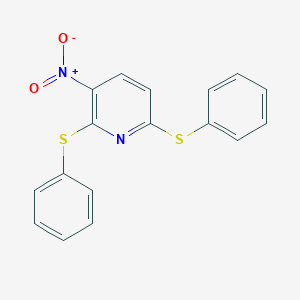

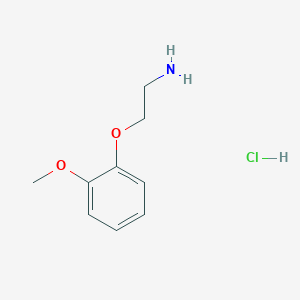

![molecular formula C25H36Cl2O6P2S2 B016245 双[(4-氯苯基)硫代亚甲基]双膦酸,四异丙酯 CAS No. 887353-24-4](/img/structure/B16245.png)

双[(4-氯苯基)硫代亚甲基]双膦酸,四异丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

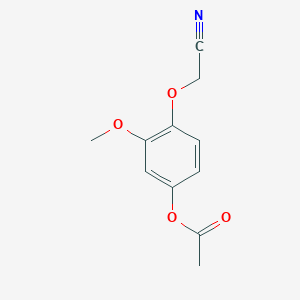

Bisphosphonates are a class of compounds known for their strong affinity for calcium ions, making them particularly useful in medical applications related to bone density and health. However, the scope here excludes such applications, focusing instead on the chemical properties and synthesis of these compounds.

Synthesis Analysis

The synthesis of bisphosphonates, including derivatives like Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, typically involves reactions that introduce bisphosphonate groups into the compound. For example, a study by Bulman Page et al. (2002) discusses the synthesis of bisphosphonate esters as synthetic equivalents for bisphosphonic acids, highlighting the potential pathways for creating compounds similar to our subject of interest (Bulman Page, Mckenzie, & Gallagher, 2002).

Molecular Structure Analysis

Bisphosphonates' molecular structures are characterized by the presence of two phosphonate groups (–PO(OH)2) attached to a carbon atom, forming a P-C-P backbone. This structure plays a crucial role in their chemical behavior and interactions. Studies on similar compounds provide insights into their molecular configurations and the effects of various substitutions on their structure and stability (Jokiniemi et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of bisphosphonates includes their ability to chelate metal ions, a property leveraged in several applications. The presence of chlorophenyl groups in Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid would likely influence its reactivity, especially in the context of metal ion coordination and other nucleophilic reactions (Jokiniemi et al., 2007).

Physical Properties Analysis

The physical properties of bisphosphonates, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The introduction of tetraisopropyl ester groups and (4-chlorophenyl)thiomethylene linkages would affect these properties by altering the compound's polarity and steric hindrance (Parvole & Jannasch, 2008).

科学研究应用

替尔杜隆酸合成中的中间体

该化合物用作替尔杜隆酸合成的中间体 . 替尔杜隆酸是一种双膦酸盐骨吸收抑制剂 , 这意味着它可以防止骨骼分解。

蛋白质组学研究

该化合物也用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该领域对于理解许多生物过程至关重要。

高效液相色谱法

一项研究在高效液相色谱法的背景下使用了该化合物 . 该技术用于分离、识别和量化混合物中的每个成分。它经常用于生物化学和分析化学。

生物体液分析

该化合物已被用于生物体液分析 . 这可能涉及在这些体液中检测和量化化合物,这在药代动力学研究中可能很重要。

属性

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHANPZPDVZSBJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Cl2O6P2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405229 |

Source

|

| Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887353-24-4 |

Source

|

| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-[bis[(4-chlorophenyl)thio]methylene]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

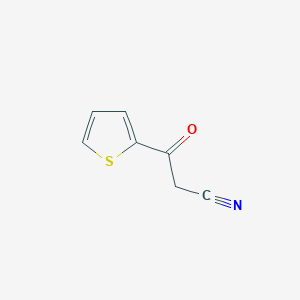

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)